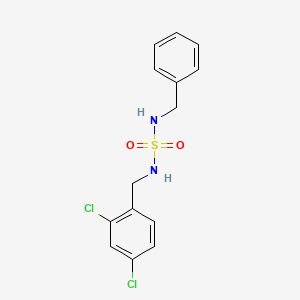

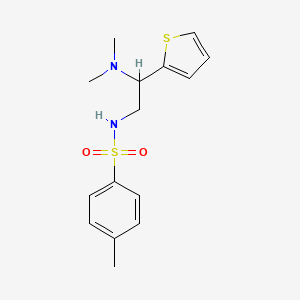

N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfamide derivatives as Carbonic Anhydrase Inhibitors (CAIs)

A significant body of research focuses on sulfamide derivatives for their inhibitory action against carbonic anhydrases (CAs), enzymes involved in critical physiological processes like respiration, acid-base balance, and several pathologies including cancer, obesity, and epilepsy. Sulfamide compounds exhibit potent inhibition against various CA isoforms, suggesting their utility in designing therapeutic agents for managing cardiovascular diseases and obesity due to their blood pressure-lowering and organ-protective activities (Carta & Supuran, 2013).

Therapeutic Agent Design

Enzyme Inhibition for Therapeutic Purposes

Sulfamide-based compounds have been explored as inhibitors for a range of enzymes beyond CAs, including aspartic, serine, and metalloproteases, contributing to their applications in designing drugs for treating diseases like HIV, cancer, and hypertension. These compounds' interaction with enzymes—either through direct coordination with a metal ion in metalloenzymes or by replacing essential water molecules in active sites—underscores their versatility in drug design and pharmacological applications (Winum et al., 2006).

Chemical Synthesis and Material Science

Synthesis of Functional Amine Derivatives

Sulfamides, including cyclic sulfamates derived from selective C-H amination, have been utilized in chemical synthesis, particularly in Ni-catalyzed cross-coupling reactions. This process facilitates the production of functional amine derivatives, expanding the applications of C-H amination in synthesis and contributing to the development of new materials and chemical entities (Wehn & Du Bois, 2005).

Environmental Applications

Oxidative Degradation and Water Treatment

Studies on sulfonamide antibiotics, such as sulfamethoxazole, have revealed insights into their oxidative degradation by common oxidants (chlorine, ozone, permanganate), offering a comparative understanding of the removal efficiencies and reaction mechanisms. These findings are relevant for environmental science, particularly in the context of water treatment and the fate of pharmaceutical compounds in aquatic systems (Gao et al., 2014).

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methylsulfamoyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2S/c15-13-7-6-12(14(16)8-13)10-18-21(19,20)17-9-11-4-2-1-3-5-11/h1-8,17-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFYWPCNCGBJKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2768388.png)

![ethyl 6-[(benzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2768389.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2768390.png)

![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2768391.png)

![{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2768393.png)

![Methyl 2-amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2768394.png)

![8-[(4-chlorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2768395.png)

![7-isobutyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768408.png)